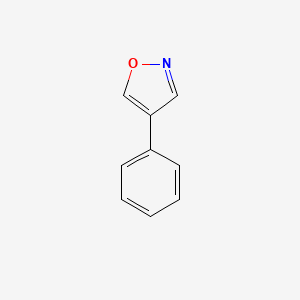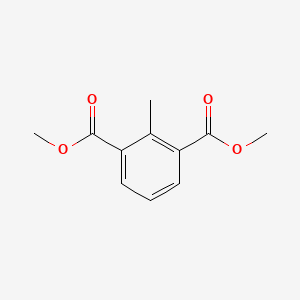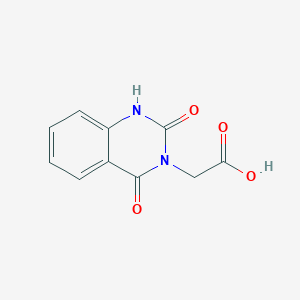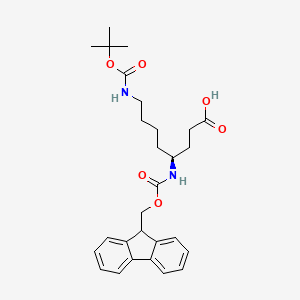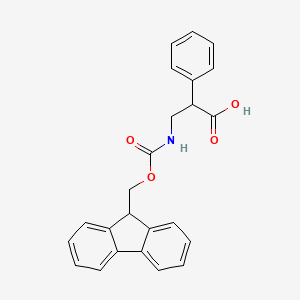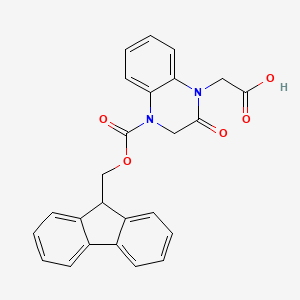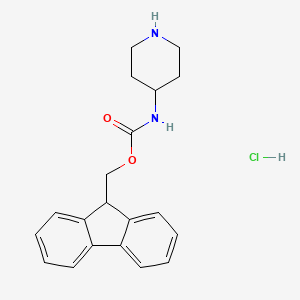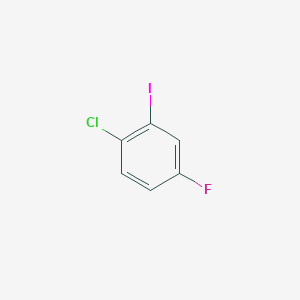
2,3-Difluorophenyl isothiocyanate
Übersicht
Beschreibung
2,3-Difluorophenyl isothiocyanate is a chemical compound with the molecular formula C7H3F2NS . It is an aryl isocyanate .
Synthesis Analysis
The synthesis of 2,3-Difluorophenyl isothiocyanate can be achieved from difluoroaniline . A more sustainable synthesis method has been reported, where isothiocyanates are prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 .
Molecular Structure Analysis
The molecular weight of 2,3-Difluorophenyl isothiocyanate is 171.17 g/mol . The IUPAC name for this compound is 1,2-difluoro-3-isothiocyanatobenzene .
Chemical Reactions Analysis
In one reported reaction, 1H-[1,2,4]triazole-3,5-diamine undergoes acylation with 2,6-difluorophenyl isothiocyanate to form the corresponding 1-acyl-1H-[1,2,4]triazole-3,5-diamine .
Physical And Chemical Properties Analysis
2,3-Difluorophenyl isothiocyanate has a molecular weight of 171.17 g/mol . Its exact mass is 170.99542660 g/mol . The compound has a topological polar surface area of 44.4 Ų .
Wissenschaftliche Forschungsanwendungen
Anticarcinogenic Properties
Isothiocyanates, including 2,3-Difluorophenyl isothiocyanate, have been studied for their anticarcinogenic properties . They have shown potential in inhibiting the growth of cancer cells and could be used in the development of new anticancer drugs .
Anti-inflammatory Properties
Isothiocyanates are known for their anti-inflammatory properties . They can potentially be used in the treatment of inflammatory diseases .
Antioxidative Properties
Isothiocyanates have antioxidative properties . They can neutralize harmful free radicals in the body, which can help prevent various health conditions, including heart disease and cancer .
Antimicrobial Properties
Isothiocyanates exhibit antimicrobial properties . They can potentially be used in the development of new antimicrobial agents .
Use in Biochemical Assays
Isothiocyanates, such as fluorescein isothiocyanate (FITC), are used in biochemical assays of DNA and proteins . Similarly, 2,3-Difluorophenyl isothiocyanate could potentially be used in biochemical research .
Use in Synthetic Chemistry
Isothiocyanates are valuable building blocks in synthetic chemistry . They are used in the synthesis of various compounds, including thiourea, N-trifluoromethyl amine, and various heterocyclic compounds .
Use in Peptide Sequencing
Phenyl isothiocyanate is used for sequencing amino acids in peptides (Edman degradation) . In this process, it reacts with the N-terminal amino group, and the amino-terminal residue is labeled and cleaved from the peptide as phenylthiohydantoin . 2,3-Difluorophenyl isothiocyanate could potentially be used in a similar manner.
Use in Agrochemicals
Isothiocyanates can be used as agrochemicals . They act as defense chemicals against herbivorous insects, bacteria, and fungi . Therefore, 2,3-Difluorophenyl isothiocyanate could potentially be used in the development of new agrochemicals .
Wirkmechanismus
Target of Action
Isothiocyanates, a class of compounds to which 2,3-difluorophenyl isothiocyanate belongs, have been reported to exhibit a wide range of pharmacological properties, including antioxidant , antimicrobial , antibacterial , anti-inflammatory , antifeedant , anticancer , antiproliferative , and enzyme-inhibitory effects against HIV .
Mode of Action
Isothiocyanates are known to suppress inflammation and reduce oxidative stress in cells through a common mechanism of action .
Biochemical Pathways
Isothiocyanates are known to emerge as biologically active products resulting from the hydrolysis of glucosinolates, secondary metabolites found in plants from the brassicaceae family .
Pharmacokinetics
The compound’s physical properties such as its boiling point (49-50°c at 04 mmHg) and density (~13 g/mL) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
Isothiocyanates are known to exhibit various bioactivities, encompassing anticarcinogenic, anti-inflammatory, and antioxidative properties .
Action Environment
It is known that the compound should be stored in a well-ventilated place and kept tightly closed .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,2-difluoro-3-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZMTMXKVJBKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374277 | |
| Record name | 1,2-difluoro-3-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
363179-57-1 | |
| Record name | 1,2-difluoro-3-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-difluoro-3-isothiocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


